BenchChemオンラインストアへようこそ!

5'-Deoxy-5'-methylthio-8-methyladenosine

AdoMetDC inhibition polyamine biosynthesis cancer metabolism

5'-Deoxy-5'-methylthio-8-methyladenosine (C12H17N5O3S, MW 311.36) is a synthetic, dual-modified nucleoside that combines the 5'-deoxy-5'-methylthio scaffold of endogenous methylthioadenosine (MTA) with an 8-methyl substitution on the adenine base. The parent compound, MTA, is a constitutive byproduct of polyamine biosynthesis generated from S-adenosylmethionine (SAM) and acts as a feedback inhibitor of polyamine synthesis and a substrate for 5'-methylthioadenosine phosphorylase (MTAP).

Molecular Formula C12H17N5O3S
Molecular Weight 311.36 g/mol
Cat. No. B8359891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-5'-methylthio-8-methyladenosine
Molecular FormulaC12H17N5O3S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CSC)O)O)N
InChIInChI=1S/C12H17N5O3S/c1-5-16-7-10(13)14-4-15-11(7)17(5)12-9(19)8(18)6(20-12)3-21-2/h4,6,8-9,12,18-19H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1
InChIKeyUMBKZARXXFRLQB-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Deoxy-5'-methylthio-8-methyladenosine – A Dual-Site-Modified MTA Analog for Polyamine & MTAP-Targeted Research Procurement


5'-Deoxy-5'-methylthio-8-methyladenosine (C12H17N5O3S, MW 311.36) is a synthetic, dual-modified nucleoside that combines the 5'-deoxy-5'-methylthio scaffold of endogenous methylthioadenosine (MTA) with an 8-methyl substitution on the adenine base [1]. The parent compound, MTA, is a constitutive byproduct of polyamine biosynthesis generated from S-adenosylmethionine (SAM) and acts as a feedback inhibitor of polyamine synthesis and a substrate for 5'-methylthioadenosine phosphorylase (MTAP) [2]. The 8-methyl modification is designed to alter the glycosidic bond conformational equilibrium of the adenine base, a structural feature that has been shown in crystallographic studies of SAM analogs to influence enzyme binding affinity at both MTAP and S-adenosylmethionine decarboxylase (AdoMetDC) active sites [3].

Why 5'-Deoxy-5'-methylthio-8-methyladenosine Cannot Be Replaced by Generic MTA or 8-Methyladenosine in MTAP/AdoMetDC Studies


Generic substitution with unmodified MTA (5'-deoxy-5'-methylthioadenosine) or 8-methyladenosine alone cannot reproduce the functional profile of this compound because the two structural modifications operate through interdependent mechanisms. MTA is rapidly phosphorolyzed by MTAP in MTAP-proficient cells, which limits its accumulation and pharmacological half-life [1]. The 8-methyl substituent on the adenine ring sterically and electronically alters the syn/anti glycosidic bond equilibrium, directly affecting how the nucleoside is recognized by both MTAP and AdoMetDC [2]. In AdoMetDC inhibition, an 8-methyl group on the adenine base alone improved potency of a SAM analog 8-fold (IC50 55 nM → 7 nM) compared to the non-methylated parent [3]. Using MTA alone forfeits the AdoMetDC-targeting conformational bias; using 8-methyladenosine alone lacks the 5'-methylthio group required for MTAP active-site recognition and cellular uptake via the MTA transporter. Only the combined architecture enables simultaneous modulation of both polyamine pathway enzyme targets.

5'-Deoxy-5'-methylthio-8-methyladenosine – Head-to-Head Quantitative Differentiation Evidence for Research Procurement


8-Methyl Substitution Confers an 8-Fold Increase in AdoMetDC Inhibitory Potency Relative to Non-methylated Parent Compounds

In a direct head-to-head comparison of SAM analog pairs differing only by the presence or absence of an 8-methyl group on the adenine ring, compound 12a (8-methyl-substituted) inhibited human AdoMetDC with an IC50 of 7 nM, whereas compound 5 (the non-methylated parent) exhibited an IC50 of 55 nM, representing an 8-fold potency enhancement attributable solely to the 8-methyl modification [1]. This finding is structurally relevant to 5'-deoxy-5'-methylthio-8-methyladenosine, which carries the identical 8-methyladenine modification on a 5'-methylthio scaffold.

AdoMetDC inhibition polyamine biosynthesis cancer metabolism

Crystal Structure of Human AdoMetDC with an 8-Methyladenosine Analog Confirms Productive Binding and Syn Conformational Stabilization

The crystal structure of human AdoMetDC in complex with 5'-deoxy-5'-(N-dimethyl)amino-8-methyladenosine (PDB: 3DZ5) demonstrates that the 8-methyladenine moiety adopts the syn glycosidic conformation required for binding in the AdoMetDC active site, engaging in π-π stacking interactions with Phe7 and Phe223 that are essential for high-affinity inhibition [1]. In contrast, unmodified adenosine analogs lacking 8-substitution predominantly adopt the anti conformation in solution and must pay an energetic penalty to rotate into the syn conformation upon binding. The 8-methyl group pre-organizes the adenine base toward the syn conformation, reducing the entropic cost of binding.

X-ray crystallography AdoMetDC syn conformation 8-methyladenine

8-Methyl Modification Modulates MTAP Phosphorolysis – Reduced Catalytic Efficiency Relative to Native MTA

Enzyme kinetics studies indicate that 5'-deoxy-5'-methylthio-8-methyladenosine acts as an alternative substrate for human MTAP, but the 8-methyl group reduces catalytic efficiency (kcat/Km) by more than 50-fold compared to the natural substrate MTA [1]. This reduced processing by MTAP means the compound may accumulate to higher intracellular concentrations in MTAP-proficient cells than MTA itself, which is rapidly cleaved. By comparison, unmodified MTA has a Km of approximately 5 μM for human MTAP and is efficiently phosphorolyzed, limiting its pharmacological persistence.

MTAP substrate specificity catalytic efficiency methionine salvage kcat/Km

Differentiation from 8-Methylthioadenosine – The 5'-Deoxy Modification Prevents Phosphate Transfer by Kinases and Confers Distinct Metabolic Fate

A key structural distinction between 5'-deoxy-5'-methylthio-8-methyladenosine and the superficially similar compound 8-methylthioadenosine (CAS 29836-01-9) is the oxidation state at the 5'-position. 8-Methylthioadenosine retains a 5'-hydroxyl group and can therefore be phosphorylated by cellular nucleoside kinases to form a 5'-monophosphate, potentially leading to incorporation into nucleic acids or off-target phosphorylation-dependent effects [1]. In contrast, the 5'-deoxy-5'-methylthio modification eliminates the 5'-OH, preventing kinase-mediated phosphorylation and restricting the compound's metabolic fate to MTAP-catalyzed phosphorolysis or direct target engagement. This difference is critical for experimental designs where 5'-phosphorylation of the analog would confound interpretation of mechanism.

metabolic stability nucleoside kinase prodrug activation 5'-modification

Synthetic Accessibility – A Structurally Defined Single-Entity Compound with Documented Synthetic Route

The synthesis of 5'-deoxy-5'-methylthio-8-methyladenosine (designated compound 24a in McCloskey et al., 2009) is achieved by displacement of the 5'-chlorine of 5'-chloro-5'-deoxy-8-methyladenosine (compound 8a) with sodium thiomethoxide [1]. This well-defined synthetic route yields a single molecular entity (C12H17N5O3S, exact mass 311.1052 Da) with a typical purity specification of ≥95% . In contrast, the unmodified MTA scaffold is commercially available but lacks the 8-methyl modification, requiring post-purchase synthetic elaboration if the 8-methyl feature is required. The defined synthetic provenance of this compound enables consistent lot-to-lot reproducibility for quantitative biochemical assays.

chemical synthesis sodium thiomethoxide displacement quality control procurement specification

Procurement-Relevant Application Scenarios for 5'-Deoxy-5'-methylthio-8-methyladenosine in Polyamine Pathway and Cancer Metabolism Research


Probing AdoMetDC Inhibition with Conformationally Biased 8-Methyladenine Scaffolds

This compound serves as a chemical probe for investigating the role of adenine base syn/anti conformation in AdoMetDC inhibition. Based on the 8-fold potency enhancement demonstrated by 8-methyl-substituted SAM analogs (IC50 7 nM vs. 55 nM for non-methylated parent, [1]), researchers can use 5'-deoxy-5'-methylthio-8-methyladenosine as a scaffold for further derivatization at the 5'-position to develop potent AdoMetDC inhibitors. This is particularly relevant for cancer cell lines with upregulated polyamine biosynthesis, where AdoMetDC is a validated therapeutic target.

Investigating MTAP Substrate Selectivity and the Structural Determinants of Catalytic Efficiency

The >50-fold reduction in MTAP catalytic efficiency conferred by the 8-methyl group [1] makes this compound a valuable tool for studying the structural basis of MTAP substrate recognition. By comparing its phosphorolysis kinetics with those of native MTA (Km ≈ 5 μM) and other 5'-modified analogs, researchers can map the steric and electronic constraints of the MTAP purine-binding pocket. This is directly relevant to the design of MTAP-activated prodrugs for MTAP-deficient cancers, where selective activation in tumor cells is desired.

Metabolic Stability Studies Comparing MTA Analogs with and without 5'-Phosphorylation Competence

Because the 5'-deoxy modification eliminates the possibility of kinase-mediated 5'-phosphorylation, this compound provides a clean metabolic probe for distinguishing between phosphorylation-dependent and phosphorylation-independent biological effects of MTA analogs [1]. This is critical when comparing this compound to 8-methylthioadenosine or other 5'-hydroxyl-containing analogs, where phosphorylation may confound the interpretation of MTAP-dependent and MTAP-independent mechanisms.

Co-crystallography and Structural Biology of Purine Nucleoside Binding Proteins

The structurally validated syn conformational preference of 8-methyladenine nucleosides demonstrated by the AdoMetDC:8-methyladenosine co-crystal structure (PDB: 3DZ5, [1]) supports the use of this compound in co-crystallography studies with other purine nucleoside binding proteins, including MTAP, methylthioadenosine nucleosidase (MTAN), and purine nucleoside phosphorylase (PNP). The 5'-methylthio group provides additional electron density for unambiguous ligand placement in crystallographic refinement.

Quote Request

Request a Quote for 5'-Deoxy-5'-methylthio-8-methyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.